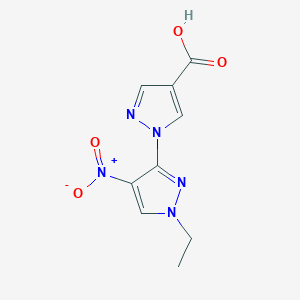

1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid

描述

1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid is a heterocyclic compound featuring a bipyrazole core with substituents at specific positions: an ethyl group at the 1'-position, a nitro group at the 4'-position, and a carboxylic acid moiety at the 4-position. The compound is listed in CymitQuimica’s catalog as part of a pyrazole-based series, though it is currently marked as discontinued . Its methyl ester derivative (methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylate) has been synthesized with a molecular weight of 265 Da and a logP of 1.57, indicating moderate lipophilicity .

属性

IUPAC Name |

1-(1-ethyl-4-nitropyrazol-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O4/c1-2-12-5-7(14(17)18)8(11-12)13-4-6(3-10-13)9(15)16/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKWVSXCOUAZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N2C=C(C=N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a bipyrazole derivative followed by the introduction of an ethyl group and carboxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

化学反应分析

1’-Ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the reagents used.

科学研究应用

Antimicrobial Activity

Research has demonstrated that 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against various pathogens. A summary of findings is presented in the table below:

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Pseudomonas aeruginosa |

These results indicate that certain derivatives can effectively inhibit the growth of common bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. Although specific mechanisms are still under investigation, the presence of the nitro group is thought to play a crucial role in mediating these effects by potentially forming reactive nitrogen species that interact with biological macromolecules.

Case Studies

A notable study published in a peer-reviewed journal explored the synthesis and biological evaluation of various bipyrazole derivatives, including 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid. This research highlighted the compound's activity against bacterial strains and its potential as a lead compound in drug development for infectious diseases.

Study Overview

Title: Synthesis and Biological Evaluation of Bipyrazole Derivatives

Published In: MDPI Journal

Key Findings:

- The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.

- It showed promising anti-inflammatory effects in cellular models by inhibiting pro-inflammatory cytokines.

作用机制

The mechanism of action of 1’-ethyl-4’-nitro-1’H-1,3’-bipyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Bipyrazole Class

The following table highlights key structural analogues and their properties:

Key Observations:

- Bioactivity : Fluorinated derivatives (e.g., 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid) demonstrate enhanced receptor binding due to fluorine’s electronegativity and steric effects .

- Synthetic Utility : Methyl ester derivatives (e.g., methyl 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-3-carboxylate) serve as intermediates for amidation or hydrolysis reactions to generate bioactive carboxylic acids .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity:

- The carboxylic acid group in 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid increases aqueous solubility compared to its methyl ester counterpart (logP = 1.57 vs. ~0.5–1.0 for the acid form) .

- Fluorinated analogues (e.g., 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid) exhibit balanced lipophilicity, aiding membrane permeability in drug candidates .

Reactivity:

- The nitro group facilitates reduction to amines, enabling the synthesis of secondary metabolites or prodrugs. This is less feasible in non-nitrated bipyrazoles like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid .

生物活性

1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid (CAS No. 1855891-52-9) is a heterocyclic compound characterized by its unique bipyrazole core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

The molecular formula of 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid is with a molecular weight of 251.2 g/mol. Its physical properties include:

- Boiling Point : 516.8 ± 40.0 °C (Predicted)

- Density : 1.66 ± 0.1 g/cm³ (Predicted)

- pKa : 3.51 ± 0.10 (Predicted) .

The biological activity of this compound is primarily attributed to its functional groups:

- The nitro group can undergo bioreduction, generating reactive intermediates that may interact with cellular components.

- The ethyl group influences the compound's solubility and reactivity, potentially enhancing its interaction with biological targets.

Biological Activities

Research has indicated several potential biological activities associated with 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid:

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of derivatives of this compound against various pathogens. The nitro group is often implicated in the mechanism of action against bacteria and fungi, potentially through the generation of reactive nitrogen species that disrupt microbial cellular functions .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, thereby modulating inflammatory responses . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Enzyme Inhibition

1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes like tyrosine phosphatase 1B (TP1B), which plays a role in insulin signaling . Inhibition of TP1B could enhance insulin sensitivity and glucose uptake.

Research Findings and Case Studies

Applications

The diverse biological activities make 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acid a candidate for various applications:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and antimicrobial agents.

- Drug Development : Potential intermediate for synthesizing novel pharmaceuticals targeting metabolic disorders.

- Organic Synthesis : Utilized as a building block for creating more complex organic molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。